molecular formula C20H29NO3 B3341819 Nateglinide Methyl Ester CAS No. 105746-47-2

Nateglinide Methyl Ester

Cat. No.: B3341819
CAS No.: 105746-47-2
M. Wt: 331.4 g/mol
InChI Key: LUSNEIVFFXOKHW-DAWZGUTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nateglinide Methyl Ester typically involves the condensation of trans-4-isopropylcyclohexane carboxylic acid with D-phenylalanine methyl ester hydrochloride. This reaction is facilitated by the use of dicyclohexylcarbodiimide as a coupling agent . The reaction conditions generally include:

    Temperature: Room temperature to 40°C

    Solvent: Dichloromethane or similar organic solvents

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Nateglinide Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: Conversion to Nateglinide by hydrolysis of the ester group

    Oxidation: Oxidative degradation under specific conditions

    Substitution: Nucleophilic substitution reactions involving the ester group

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate

    Substitution: Nucleophiles such as amines or alcohols under mild conditions

Major Products:

    Hydrolysis: Nateglinide

    Oxidation: Various oxidative degradation products

    Substitution: Substituted derivatives of this compound

Scientific Research Applications

Nateglinide Methyl Ester has several scientific research applications, including:

Mechanism of Action

Nateglinide Methyl Ester, upon conversion to Nateglinide, exerts its effects by stimulating insulin secretion from the pancreas. It interacts with the ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin . This mechanism is glucose-dependent, reducing the risk of hypoglycemia compared to other insulin secretagogues .

Comparison with Similar Compounds

    Repaglinide: Another meglitinide class drug used for diabetes treatment

    Sulfonylureas: Such as glipizide and glyburide, which also stimulate insulin release but through different mechanisms

Comparison:

Nateglinide Methyl Ester stands out due to its specific role as an intermediate in the synthesis of Nateglinide, offering unique advantages in terms of rapid and short-lived insulin release, making it a valuable compound in diabetes management.

Properties

IUPAC Name

methyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-14(2)16-9-11-17(12-10-16)19(22)21-18(20(23)24-3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3,(H,21,22)/t16?,17?,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSNEIVFFXOKHW-DAWZGUTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141916
Record name N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105746-47-2
Record name N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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